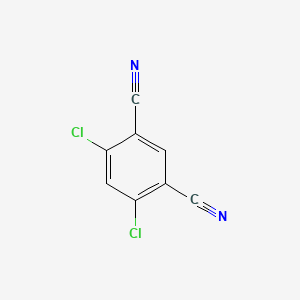

4,6-Dichloroisophthalonitrile

Description

Contextualization within Halogenated Aromatic Nitrile Chemistry

Halogenated aromatic nitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and at least one nitrile (-C≡N) group. studysmarter.co.uk These compounds are fundamental in organic chemistry due to the reactivity conferred by both the aromatic core and its functional groups. rsc.org The halogen atoms, typically chlorine or bromine, are effective leaving groups in nucleophilic aromatic substitution reactions, while the nitrile groups can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions.

The synthesis of aromatic nitriles can be achieved through several methods, including the Sandmeyer reaction of arylamine diazonium salts, the cyanidation of halogenated aromatics, and the dehydration of arylamides or arylaldoximes. rsc.org Palladium-catalyzed C-H functionalization has also emerged as a modern technique for creating highly substituted aromatic nitriles. nih.gov Within this family, 4,6-Dichloroisophthalonitrile is a notable example, possessing two nitrile groups and two chlorine atoms on the isophthalonitrile framework. This specific arrangement of electron-withdrawing nitrile groups and reactive chloro-substituents dictates its chemical behavior and potential for creating more complex molecular architectures.

Significance as a Chemical Intermediate in Advanced Synthesis

A chemical intermediate is a substance produced during a chemical reaction that is subsequently converted into another product. acints.comclariant.com this compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its bifunctional nature, with two reactive chlorine sites and two transformable nitrile groups, allows for its use in multi-step synthetic pathways.

One documented synthesis route to this compound itself involves the preparation of 4,6-dichloroisophthalamide from 4,6-dichloroisophthaloyl chloride and subsequent dehydration. google.com The resulting this compound can then be used as a starting material. For example, the chlorine atoms can be displaced by various nucleophiles, and the nitrile groups can be hydrolyzed to form 4,6-Dichloroisophthalic acid. chembuyersguide.com This versatility makes it a valuable building block for creating novel compounds with specific, designed properties.

The compound's role extends to the development of functional polymers. The precise design of polymers with specific end-group functionalities is a significant area of materials science, enabling the creation of materials with advanced properties. rsc.orgrsc.org Intermediates like this compound can be incorporated into polymer structures to impart desired characteristics.

Overview of Current Research Trajectories and Challenges

Current research involving this compound and related compounds is exploring their application in materials science and environmental chemistry. For instance, this compound has been identified as a degradation product of the widely used fungicide chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile). researchgate.netnih.gov Studies investigating the environmental fate of chlorothalonil have shown that it can transform into various metabolites, including this compound, under certain conditions like high-intensity ultrasonication. researchgate.netnih.gov

Furthermore, research into the microbial degradation of chlorothalonil's transformation products is an active area. A study demonstrated the complete reductive dechlorination of 4-hydroxy-chlorothalonil, which proceeds through a 4-hydroxy-dichloroisophthalonitrile intermediate. acs.org This highlights the environmental relevance of dichlorinated isophthalonitrile derivatives and the biological pathways that can transform them.

A primary challenge in working with halogenated aromatics is controlling the regioselectivity of reactions. The presence of multiple reactive sites can lead to mixtures of products, necessitating careful optimization of reaction conditions and catalysts to achieve the desired outcome. For this compound, selectively reacting one chlorine atom over the other, or one nitrile group over the other, remains a synthetic hurdle that requires sophisticated chemical strategies to overcome. Future research will likely focus on developing more selective catalytic systems and synthetic methodologies to fully exploit the potential of this versatile chemical intermediate.

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | sigmaaldrich.cn |

| Molecular Formula | C₈H₂Cl₂N₂ | sigmaaldrich.cn |

| InChI Key | WMRVCOCGHLAIED-UHFFFAOYSA-N | sigmaaldrich.cn |

| Physical Form | White to Yellow Solid | sigmaaldrich.cn |

| Purity | 95% | sigmaaldrich.cn |

Synthesis and Transformation Reactions

| Reaction Type | Reactant(s) | Product(s) | Notes | Reference |

| Dehydration | 4,6-Dichloroisophthalamide | This compound | A method for preparing the title compound. google.com | |

| Hydrolysis | This compound | 4,6-Dichloroisophthalic acid | The nitrile groups are converted to carboxylic acids. chembuyersguide.com | |

| Reductive Dechlorination | 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) | 4-hydroxy-dichloroisophthalonitrile | A microbial transformation step observed in environmental studies. acs.org | |

| Degradation | Chlorothalonil | This compound | Identified as a degradation product under ultrasonication. researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRVCOCGHLAIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4,6 Dichloroisophthalonitrile

Established Synthetic Routes to the Compound

Established synthetic routes to 4,6-dichloroisophthalonitrile predominantly rely on two key chemical transformations: the dehydration of a diamide (B1670390) precursor and the chlorination of an isophthalonitrile scaffold. These methods, while effective, often involve stringent reaction conditions and the use of hazardous reagents.

Amide Dehydration Approaches and Conditions

A primary and well-documented method for the synthesis of nitriles is the dehydration of primary amides. This approach is applicable to the synthesis of this compound from its corresponding precursor, 4,6-dichloroisophthalamide. The reaction involves the removal of a water molecule from the amide functional groups to form the nitrile groups.

Several potent dehydrating agents are commonly employed for this transformation, each with its own set of reaction conditions. These include:

Thionyl Chloride (SOCl₂): This reagent is frequently used for the dehydration of amides. The reaction typically proceeds by treating the amide with an excess of thionyl chloride, often in the presence of a solvent such as toluene (B28343) or in neat conditions, followed by heating to drive the reaction to completion.

Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent, phosphorus pentoxide can effectively convert amides to nitriles. The reaction is generally carried out by heating a mixture of the amide and P₂O₅, often without a solvent.

Phosphoryl Chloride (POCl₃): Similar to thionyl chloride, phosphoryl chloride is another effective reagent for this dehydration. The reaction conditions typically involve heating the amide with POCl₃, sometimes in the presence of a base like pyridine (B92270) to neutralize the acidic byproducts.

The general mechanism for these reactions involves the activation of the amide oxygen by the dehydrating agent, making it a good leaving group. Subsequent elimination of water leads to the formation of the nitrile.

Table 1: Common Dehydrating Agents and Typical Reaction Conditions for Amide to Nitrile Conversion

| Dehydrating Agent | Typical Solvent(s) | Typical Temperature Range (°C) |

| Thionyl Chloride (SOCl₂) | Toluene, Dichloromethane, Neat | 50 - 110 |

| Phosphorus Pentoxide (P₂O₅) | Neat, High-boiling inert solvents | 100 - 200 |

| Phosphoryl Chloride (POCl₃) | Pyridine, Toluene, Neat | 80 - 120 |

This table provides generalized conditions; specific parameters may vary based on the substrate.

Chlorination Strategies for Isophthalonitrile Scaffolds

Another established route involves the direct chlorination of the isophthalonitrile scaffold. This method is contingent on achieving regioselective chlorination at the 4 and 6 positions of the aromatic ring. The reaction typically employs a chlorinating agent in the presence of a Lewis acid catalyst to facilitate electrophilic aromatic substitution.

Common chlorination systems include:

Chlorine Gas (Cl₂) with a Lewis Acid Catalyst: Passing chlorine gas through a solution of isophthalonitrile in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) can lead to chlorination of the aromatic ring. Controlling the stoichiometry of the chlorine and the reaction conditions is crucial to obtain the desired dichlorinated product and minimize the formation of over-chlorinated byproducts.

The synthesis of the starting material, isophthalonitrile, is often achieved through the ammoxidation of m-xylene (B151644). This industrial process involves the vapor-phase reaction of m-xylene with ammonia (B1221849) and oxygen over a suitable catalyst, typically a mixture of metal oxides. A potential pathway to this compound could therefore involve the ammoxidation of 4,6-dichloro-m-xylene.

Novel and Green Synthetic Strategies

In line with the principles of green chemistry, research efforts are being directed towards the development of more sustainable and efficient methods for the synthesis of this compound. These strategies aim to reduce the use of hazardous reagents, minimize waste generation, and improve atom economy.

Exploration of Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a promising avenue for the synthesis of complex molecules in a more efficient and environmentally friendly manner. While specific MCRs for the direct synthesis of this compound are not yet widely reported, the exploration of novel MCRs to construct substituted phthalonitrile (B49051) frameworks is an active area of research. Such strategies could potentially offer a convergent and atom-economical route to this and other related compounds.

Catalytic Approaches in Synthesis

Catalytic methods are at the forefront of developing greener synthetic processes. For the synthesis of this compound, catalytic approaches could be applied to both the formation of the isophthalonitrile core and the chlorination step.

Catalytic Ammoxidation: The ammoxidation of substituted xylenes (B1142099) is a key catalytic process. Research into new and improved catalysts for the ammoxidation of chlorinated xylenes could provide a more direct and efficient route to this compound. Catalysts are often based on vanadium and molybdenum oxides.

Catalytic Cyanation: Modern catalytic methods, such as palladium-catalyzed cyanation reactions, offer alternatives to traditional methods for introducing nitrile groups. These reactions can utilize various aryl halides or pseudohalides as starting materials. A potential catalytic route could involve the dicyanation of a 1,3-dihalo-4,6-dichlorobenzene derivative.

Derivation from Precursors and Starting Materials in Organic Transformations

The synthesis of this compound is intrinsically linked to the availability of suitable precursors. The strategic choice of starting materials and the sequence of organic transformations are crucial for an efficient synthesis.

A key precursor for the amide dehydration route is 4,6-dichloroisophthalamide . The synthesis of this diamide would likely start from 4,6-dichloroisophthalic acid . The dicarboxylic acid can be converted to the corresponding diacyl chloride using reagents like thionyl chloride, which can then be reacted with ammonia to yield the diamide.

Alternatively, the synthesis could commence from a more fundamental starting material like m-xylene . A possible synthetic sequence could be:

Chlorination of m-xylene: Direct chlorination of m-xylene to produce 4,6-dichloro-m-xylene. This step requires careful control to achieve the desired regioselectivity.

Ammoxidation of 4,6-dichloro-m-xylene: The resulting dichlorinated xylene could then undergo ammoxidation to directly yield this compound.

This multi-step approach highlights the importance of precursor chemistry in accessing the final target compound.

Table 2: Key Precursors and Their Role in the Synthesis of this compound

| Precursor Compound | Role in Synthesis |

| 4,6-Dichloroisophthalamide | Direct precursor for dehydration to the target nitrile. |

| 4,6-Dichloroisophthalic Acid | Precursor for the synthesis of 4,6-dichloroisophthalamide. |

| Isophthalonitrile | Starting material for direct chlorination. |

| 4,6-Dichloro-m-xylene | Precursor for ammoxidation to the target nitrile. |

| m-Xylene | Fundamental starting material for a multi-step synthesis. |

Reactivity and Mechanistic Investigations of 4,6 Dichloroisophthalonitrile

Nucleophilic Substitution Reactions of the Compound

The pronounced electron-deficient nature of the aromatic ring in 4,6-dichloroisophthalonitrile makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This reactivity is enhanced by the presence of both cyano and chloro groups, which stabilize the negative charge in the intermediate species formed during the substitution process. masterorganicchemistry.com

Substitution at Halogen Centers

The chlorine atoms on the aromatic ring serve as leaving groups and are susceptible to displacement by a variety of nucleophiles. The SNAr mechanism is favored when strong electron-withdrawing groups, such as the nitrile groups in this compound, are positioned ortho or para to the halogen leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, each chlorine atom is ortho to one nitrile group and para to the other, providing significant activation for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the adjacent nitrile groups. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Common nucleophiles that can displace the chloro groups include amines, alkoxides, and thiolates. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can influence the rate and outcome of the substitution.

| Nucleophile | Product Type | Reaction Conditions |

| Primary/Secondary Amines | 4,6-Diaminoisophthalonitrile derivatives | Varies (e.g., solvent, base) |

| Alkoxides (e.g., RO⁻) | 4,6-Dialkoxyisophthalonitrile derivatives | Anhydrous alcohol, heat |

| Thiolates (e.g., RS⁻) | 4,6-Bis(alkylthio)isophthalonitrile derivatives | Aprotic solvent (e.g., DMF, DMSO) |

This table represents potential reactions based on the established reactivity of similar electron-deficient aromatic halides.

Reactions Involving Nitrile Groups

The two nitrile (-C≡N) groups on this compound are also reactive centers. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

Common reactions involving the nitrile groups include:

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. This typically occurs in a stepwise manner, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. The complete hydrolysis of both nitrile groups on this compound would yield 4,6-dichloroisophthalic acid.

Reduction: Nitriles can be reduced to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reduction of both nitrile groups would result in the formation of 4,6-dichloro-1,3-bis(aminomethyl)benzene.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields a ketone.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. However, the aromatic ring of this compound is extremely electron-deficient due to the powerful electron-withdrawing effects of the two nitrile and two chloro substituents. These groups deactivate the ring towards electrophilic attack to such an extent that electrophilic aromatic substitution reactions are generally considered highly unfavorable and difficult to achieve under standard conditions. masterorganicchemistry.com

Any potential electrophilic attack would be directed to the positions meta to the most deactivating groups. In this molecule, the C2 and C5 positions are the only available sites for substitution. However, the cumulative deactivating effect of the four substituents presents a significant energy barrier to the formation of the required cationic intermediate (arenium ion), making such reactions kinetically inhibited.

Radical Reactions and Their Intermediate Species

While less common than nucleophilic substitutions for this type of substrate, radical reactions can offer alternative pathways for functionalization. The initiation of a radical reaction typically involves generating a radical species, often using a radical initiator like azobisisobutyronitrile (AIBN) with heat or through photochemical means. uchicago.eduuomustansiriyah.edu.iq

For this compound, a potential radical reaction is dehalogenation, where a chlorine atom is abstracted by a radical, such as the tributyltin radical ((n-Bu)₃Sn•), to form an aryl radical. libretexts.org This process involves a radical chain mechanism:

Initiation: A radical initiator generates the propagating radical (e.g., (n-Bu)₃Sn•).

Propagation: The tributyltin radical abstracts a chlorine atom from this compound to form tributyltin chloride and a 4-chloro-2,6-dicyanophenyl radical intermediate. This aryl radical can then abstract a hydrogen atom from a hydrogen donor (like tributyltin hydride) to yield 3,5-dicyanophenyl chloride and regenerate the tributyltin radical, which continues the chain.

The intermediate species in this process is the 4-chloro-2,6-dicyanophenyl radical. The stability and subsequent reactivity of this radical would determine the final products of the reaction. Radical anions could also be formed through electron transfer processes. uomustansiriyah.edu.iqnih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic studies of nucleophilic aromatic substitution reactions on electron-deficient substrates like this compound typically show second-order kinetics. The reaction rate is dependent on the concentration of both the aromatic substrate and the nucleophile. libretexts.orgresearchgate.net

Rate = k[Ar-Cl][Nuc]

The rate of reaction is influenced by several factors:

Nucleophilicity: Stronger nucleophiles lead to faster reaction rates. byjus.com

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are often used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. wikipedia.org

Leaving Group: Although C-F bonds are stronger than C-Cl bonds, fluoroarenes often react faster in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, and not the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com

Thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by studying the reaction rates at different temperatures. ias.ac.in For bimolecular reactions like SNAr, a negative entropy of activation is typically observed, which is consistent with two species coming together to form a more ordered transition state. ias.ac.in Thermodynamic control can become significant at higher temperatures, potentially leading to different product distributions if the reaction is reversible. masterorganicchemistry.com

| Parameter | Influence on SNAr Reaction |

| Activation Energy (Ea) | Lowered by strong electron-withdrawing groups, leading to a faster rate. |

| Enthalpy of Activation (ΔH‡) | Reflects the energy barrier for the reaction. |

| Entropy of Activation (ΔS‡) | Typically negative, indicating a more ordered transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | Determines the overall rate constant; a lower ΔG‡ corresponds to a faster reaction. |

Proposed Reaction Mechanisms and Transition State Analysis

The mechanism of nucleophilic aromatic substitution on highly electron-deficient arenes has been a subject of detailed investigation. While the classical two-step mechanism involving a stable Meisenheimer intermediate is well-established, recent studies suggest that some SNAr reactions may proceed through a concerted (cSNAr) mechanism. researchgate.net In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, passing through a single transition state rather than a discrete intermediate. wikipedia.orgrsc.org

The specific mechanism for this compound would depend on the nucleophile, the leaving group, and the reaction conditions.

Stepwise Mechanism (Addition-Elimination): This is the more traditionally accepted pathway for highly activated systems. The reaction proceeds through a distinct Meisenheimer intermediate. The stability of this intermediate is crucial, and for this compound, the two nitrile groups provide excellent resonance stabilization.

Concerted Mechanism (cSNAr): This pathway becomes more likely when the Meisenheimer complex is not significantly stabilized. rsc.org Computational studies, such as those using Density Functional Theory (DFT), are often employed to analyze the potential energy surface of the reaction. These analyses can determine whether a stable intermediate exists or if the reaction proceeds through a single transition state. The geometry of the transition state (e.g., the lengths of the forming C-Nucleophile bond and the breaking C-Cl bond) can provide insight into the nature of the mechanism. rsc.org

For this compound, its high degree of activation likely favors the classical stepwise mechanism with a well-defined, stabilized Meisenheimer intermediate.

Synthesis and Chemical Exploration of 4,6 Dichloroisophthalonitrile Derivatives

Preparation of Monochlorinated and Hydroxylated Analogues

The synthesis of monochlorinated and hydroxylated analogues of 4,6-Dichloroisophthalonitrile primarily proceeds via nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks a carbon atom bearing a leaving group (in this case, a chloride ion), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of two strong electron-withdrawing nitrile groups on the aromatic ring is crucial, as they stabilize this negatively charged intermediate, thereby facilitating the reaction. libretexts.orgyoutube.com

Hydroxylated derivatives can be prepared by reacting this compound with a hydroxide (B78521) source, such as aqueous sodium hydroxide. The hydroxide ion (OH⁻) acts as the nucleophile, displacing one of the chloride ions to form a 4-chloro-6-hydroxyisophthalonitrile isomer. This type of transformation is well-documented in the metabolism of the related compound, chlorothalonil (B1668833), where hydroxylation is a key step. inchem.orgnih.gov The major metabolite of chlorothalonil is 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082), confirming the susceptibility of the chlorinated ring to nucleophilic attack by water or hydroxide ions. hmdb.cachemicalbook.com

While direct synthetic examples for the monochlorination of this compound to produce isomers like 4,5,6-trichloroisophthalonitrile (B3014065) are less common in readily available literature, the principles of SNAr suggest that reaction with a suitable chloride source under specific conditions could potentially favor monosubstitution, although controlling the reaction to prevent disubstitution would be a significant synthetic challenge. The reactivity in SNAr reactions is often dictated by the stability of the Meisenheimer complex formed. libretexts.org

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Sodium Hydroxide (NaOH) | Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-6-hydroxyisophthalonitrile |

Synthesis of Bis-functionalized Derivatives, e.g., Glutathione (B108866) Conjugates

The two chlorine atoms on the this compound ring can be sequentially or simultaneously replaced by nucleophiles to yield bis-functionalized derivatives. A prominent example of this is the conjugation with glutathione (GSH), a tripeptide that plays a central role in the detoxification of xenobiotics. nih.gov The reaction of chlorinated isophthalonitriles with GSH is a key metabolic pathway. nih.govwho.int

The sulfur atom in the cysteine residue of glutathione is a potent nucleophile that readily attacks the electron-deficient aromatic ring, displacing the chloride ions. nih.gov This reaction, often catalyzed by glutathione S-transferase (GST) enzymes in biological systems, can also be performed under chemical synthesis conditions. acs.orgnih.gov The reaction proceeds in a stepwise manner:

Monoconjugate Formation: The first molecule of GSH displaces one chlorine atom to form a mono-glutathione conjugate (4-chloro-6-(glutathion-S-yl)isophthalonitrile).

Bis-conjugate Formation: A second molecule of GSH can then displace the remaining chlorine atom to yield the bis-glutathione conjugate (4,6-bis(glutathion-S-yl)isophthalonitrile).

Studies on the analogous compound chlorothalonil have demonstrated the formation of mono-, di-, and even tri-glutathione conjugates, highlighting the high reactivity of the chlorinated ring toward this biological thiol. acs.orgnih.gov The formation of these conjugates is a critical step in the metabolism and subsequent excretion of such compounds. who.int

| Reactant | Reagent | Product | Description |

|---|---|---|---|

| This compound | 1 eq. Glutathione (GSH) | 4-Chloro-6-(glutathion-S-yl)isophthalonitrile | Monosubstitution product |

| 4-Chloro-6-(glutathion-S-yl)isophthalonitrile | 1 eq. Glutathione (GSH) | 4,6-bis(glutathion-S-yl)isophthalonitrile | Disubstitution product |

Functionalization Strategies at the Nitrile Moieties

The two nitrile (-C≡N) groups of this compound offer additional sites for chemical modification, independent of the reactions on the aromatic ring. The high polarity and triple bond of the nitrile group make it susceptible to a variety of transformations. chemistrysteps.com

Reduction to Amines: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminium hydride (LiAlH₄) or through catalytic hydrogenation. openstax.orglibretexts.org This reaction involves the addition of four hydrogen atoms across the triple bond to convert each nitrile group into an aminomethyl group (-CH₂NH₂). Applying this to this compound would yield 4,6-dichloro-1,3-bis(aminomethyl)benzene. wikipedia.orgyoutube.com

Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic aqueous conditions. openstax.org The reaction typically proceeds in two stages: initial hydrolysis yields an amide (-CONH₂), and further hydrolysis converts the amide into a carboxylic acid (-COOH). chemistrysteps.com Therefore, this compound can be converted to 4,6-dichloroisophthalamide and subsequently to 4,6-dichloroisophthalic acid.

Cycloaddition Reactions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile imines, nitrile oxides, or azides. youtube.com This powerful method allows for the construction of five-membered heterocyclic rings. For instance, reaction with a nitrile imine can yield a 1,2,4-triazole (B32235) ring, while reaction with a nitrile oxide produces an isoxazole (B147169) ring. oup.comnih.gov These reactions could be used to append one or two heterocyclic moieties to the 4,6-dichlorobenzene scaffold.

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Class |

|---|---|---|---|

| Reduction | LiAlH₄ or H₂/Catalyst (Pd, Pt, Ni) | -C≡N → -CH₂NH₂ | Diamine |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | -C≡N → -COOH | Dicarboxylic Acid |

| Cycloaddition | Nitrile Imine (R-C≡N⁺-N⁻-R') | -C≡N → 1,2,4-Triazole ring | Bis-triazole |

Elucidation of Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The primary reaction pathway on the aromatic ring, nucleophilic aromatic substitution, is governed by several key factors.

Electronic Effects of Substituents: The two nitrile groups are powerful electron-withdrawing groups (EWGs). Their presence is paramount for the reactivity of the aryl halide, as they delocalize and stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com Any modification that alters the electron-withdrawing nature of these groups would significantly impact reactivity. For example, hydrolyzing the nitriles to less electron-withdrawing carboxylate groups would deactivate the ring toward further nucleophilic substitution.

Nature of the Leaving Group: In SNAr reactions, the identity of the halogen leaving group influences the reaction rate. Contrary to SN1 and SN2 reactions, the typical reactivity order for aryl halides is F > Cl > Br > I. youtube.com This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond and making the carbon atom more electrophilic. The subsequent elimination of the halide ion is a faster step and its bond strength is less critical. libretexts.org

Strength of the Nucleophile: The rate of substitution is also dependent on the nature of the attacking nucleophile. Stronger nucleophiles, such as thiols (e.g., glutathione) or alkoxides, will react more readily with the electron-deficient ring than weaker nucleophiles like water. byjus.com The nucleophilicity of an attacking species is a key determinant in the kinetics of the substitution.

| Factor | Effect on Reactivity | Reason |

|---|---|---|

| Strong Electron-Withdrawing Groups (e.g., -CN, -NO₂) | Increases reactivity | Stabilizes the negative charge of the Meisenheimer complex intermediate. libretexts.org |

| Leaving Group (Halogen) | Rate generally follows F > Cl > Br > I | The highly electronegative fluorine enhances the electrophilicity of the carbon atom, accelerating the rate-determining nucleophilic attack. youtube.com |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate | More potent nucleophiles attack the electron-deficient ring more readily. byjus.com |

Degradation Pathways and Environmental Transformation Chemistry of 4,6 Dichloroisophthalonitrile

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that chemically transform the parent compound. For 4,6-Dichloroisophthalonitrile, these mechanisms include reactions driven by light, water, and highly reactive chemical species.

Photodegradation, or photolysis, is a primary pathway for the dissipation of this compound in aqueous environments. nih.gov The process is significantly influenced by the light source, pH, and temperature. knu.ac.krnih.gov Direct photolysis in clear, shallow water can be rapid. epa.gov The rate of degradation is enhanced in alkaline solutions compared to neutral or acidic conditions when exposed to high-pressure mercury lamps or sunlight. knu.ac.kr The presence of natural photosensitizers, such as dissolved organic matter, can also accelerate the photolysis rate. nih.gov

Table 1: Photodegradation Half-Life of this compound under Various Conditions

| Light Source | pH | Half-Life | Reference(s) |

|---|---|---|---|

| High-Pressure Mercury Lamp | Not specified | 22.4 minutes | knu.ac.krnih.gov |

| UV Lamp | Not specified | 82.5 minutes | knu.ac.krnih.gov |

| Sunlight | Not specified | 123.8 minutes | knu.ac.krnih.gov |

| Aqueous Photolysis | Not specified | 65 days | oup.com |

| Aqueous Photolysis | 7 | 0.4 days | nih.gov |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic degradation of this compound is highly dependent on pH. The compound is stable to hydrolysis under acidic and neutral conditions (pH 5 and 7). nih.govresearchgate.net However, under alkaline conditions (pH 9 and above), it undergoes degradation. epa.govnih.gov The breakdown at pH 9 follows first-order kinetics, with a reported degradation rate of 1.8% per day at 25°C. oup.comnih.gov

Two primary products are formed during hydrolysis under basic conditions: 3-cyano-2,4,5,6-tetrachlorobenzamide and 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082). researchgate.netresearchgate.net

Table 2: Hydrolytic Degradation Half-Life of this compound

| pH Condition | Temperature | Half-Life | Reference(s) |

|---|---|---|---|

| pH 9 | Not specified | 38.1 days | nih.gov |

| pH ≥ 9 | Not specified | 40 - 60 days | epa.gov |

| pH 9 | 25°C | ~55 days (calculated from 1.8% loss/day) | oup.comnih.gov |

| Acidic (pH < 7) | Not specified | Stable | nih.govepa.govresearchgate.net |

Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. The Fenton reaction, which involves hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), is a classic AOP. A modified Fenton reagent (Fe³⁺/H₂O₂) has been shown to effectively transform this compound in aqueous solutions within 60 minutes. knu.ac.kracs.org The efficiency of this process is enhanced by increasing the concentration of ferric ions and hydrogen peroxide, with maximum transformation observed at 2 mM ferric ion and 100 mM hydrogen peroxide. knu.ac.kracs.org

The degradation is further accelerated by the presence of UV light in a process known as the photo-Fenton reaction. knu.ac.kr In a solar photo-Fenton process, complete degradation of this compound was achieved in just one minute under optimal conditions (pH 3, H₂O₂/COD molar ratio of 2, and H₂O₂/Fe²⁺ molar ratio of 25). nih.govepa.gov The degradation pathway involves a series of reduction (dechlorination) and oxidation steps. knu.ac.krresearchgate.netacs.org

Identified Transformation Products from Fenton Degradation:

Trichloroisophthalonitrile knu.ac.krresearchgate.netacs.org

Dichloroisophthalonitrile knu.ac.krresearchgate.netacs.org

Monochloroisophthalonitrile knu.ac.krresearchgate.netacs.org

Trichloro-3-cyanobenzoic acid knu.ac.kracs.org

3-Carbamyltrichlorobenzoic acid knu.ac.krresearchgate.netacs.org

Trichloro-3-cyanohydroxybenzoic acid knu.ac.kracs.org

Trichlorocyanophenol knu.ac.kracs.org

Sonochemical degradation utilizes high-intensity ultrasound to induce the formation and collapse of cavitation bubbles in a liquid. This process generates extreme localized temperatures (>5000 K) and pressures (>100 MPa), leading to two main degradation mechanisms: pyrolysis of volatile compounds inside the bubble and the formation of hydroxyl radicals (•OH) from water molecules at the bubble interface. rsc.org

The application of high-intensity ultrasonication (40 kHz, 600 W) for 40 minutes has been shown to degrade up to 73.3% of this compound in spinach juice. rsc.org The degradation involves both free radical reactions and pyrolysis. usgs.govrsc.org

Identified Sonochemical Degradation Products:

m-Phthalonitrile usgs.govrsc.org

3-Cyano-2,4,5,6-tetrachlorobenzamide usgs.govrsc.org

4-Dichloroisophthalonitrile rsc.org

Trichloroisophthalonitrile usgs.govrsc.org

4-Hydroxychlorothalonil usgs.govrsc.org

2,3,4,6-Tetrachlorobenzonitrile rsc.org

Cold plasma, or non-thermal plasma, is an ionized gas containing a mix of ions, electrons, UV photons, and highly reactive neutral species. tudublin.ienih.gov When applied to water, it generates a potent mixture of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), atomic oxygen (O), ozone (O₃), and hydrogen peroxide (H₂O₂). nih.govrsc.org These reactive species can effectively degrade complex organic molecules like pesticides by attacking their chemical bonds. nih.govacs.org The degradation efficiency is influenced by parameters such as the plasma generation device, power, exposure time, and the composition of the gas used to create the plasma. nih.govacs.org

While cold plasma technology has shown promise for the degradation of a wide range of pesticides, specific research on its direct application to this compound is not available in the reviewed literature. However, the known mechanisms involving powerful oxidants like •OH and O₃ suggest it would likely be an effective method for transforming this compound. acs.orgtudublin.ieresearchgate.net

Biotransformation Processes

Biotransformation, driven by microorganisms, is a key process in the environmental degradation of this compound. nih.govepa.gov This compound can be degraded under both aerobic and anaerobic conditions. epa.gov

The rate of biotic degradation is sensitive to environmental conditions such as soil type, pH, and total carbon content. nih.gov Neutral pH conditions generally favor more efficient biodegradation. nih.govnih.gov A variety of microorganisms have been identified that are capable of degrading this compound. Bacterial strains from the genera Stenotrophomonas, Pseudomonas, Enterobacter, Klebsiella, and Ochrobactrum have been isolated and shown to utilize the compound. nih.govresearchgate.netresearchgate.net Fungi, such as Sclerotinia homoeocarpa, also play a role in its transformation. researchgate.netoup.com

Several metabolic pathways have been identified:

Hydroxylation: A common pathway is the hydrolytic dehalogenation where a chlorine atom is replaced by a hydroxyl group, primarily at the 4-position, to form 4-hydroxy-2,5,6-trichloroisophthalonitrile. researchgate.netoup.com This reaction can be catalyzed by enzymes like chlorothalonil (B1668833) hydrolytic dehalogenase and cytochrome P450 monooxygenases. researchgate.netresearchgate.netoup.com

Glutathione (B108866) Conjugation: Another significant pathway, particularly in animals, is conjugation with glutathione, catalyzed by glutathione S-transferases. oup.com This leads to the formation of metabolites such as 4,6-bis(glutathion-S-yl)-2,5-dichloroisophthalonitrile. oup.com

Hydration of Cyano Group: Some bacteria can metabolize the compound through the hydration of a cyano group. nih.govnih.gov

Table 3: Biotransformation Half-Life of this compound

| Condition | Environment | Half-Life | Reference(s) |

|---|---|---|---|

| Aerobic | Aquatic | 7 - 16 days | epa.gov |

| Aerobic | Terrestrial Soil | 22 - 68 days | epa.gov |

| Anaerobic | General | 21 - 29 days | epa.gov |

| Anaerobic | Pond Sediment | < 1.9 days | nih.gov |

| Bioaugmentation | Tropical Soil | 2.5 days | researchgate.net |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene |

| 1-amide-4-hydroxy-chlorothalonil |

| 2,3,4,6-Tetrachlorobenzonitrile |

| 3-Carbamyltrichlorobenzoic acid |

| 3-Cyano-2,4,5,6-tetrachlorobenzamide |

| 4,6-bis(glutathion-S-yl)-2,5-dichloroisophthalonitrile |

| This compound (Chlorothalonil) |

| 4-Dichloroisophthalonitrile |

| 4-hydroxy-2,5,6-trichloroisophthalonitrile |

| Dichloroisophthalonitrile |

| m-Phthalonitrile |

| Methyl-2,5,6-trichloro-3-cyano-4-methoxy-benzoate |

| Methyl-3-cyano-2,4,5,6-tetrachlorobenzoate |

| Monochloroisophthalonitrile |

| Trichlorocyanophenol |

| Trichloro-3-cyanobenzoic acid |

| Trichloro-3-cyanohydroxybenzoic acid |

Microbial Reductive Dehalogenation by Specific Bacterial Strains (e.g., Dehalogenimonas species)

Reductive dehalogenation is a critical anaerobic biodegradation process for a wide array of halogenated compounds. nih.govsemanticscholar.org While direct studies on this compound are limited, research on structurally similar compounds demonstrates the potential for this pathway. For instance, the microbial transformation of 4-hydroxy-2,5,6-trichloroisophthalonitrile (4-OH-TPN), a major and persistent environmental metabolite of chlorothalonil, has been shown to undergo complete reductive dechlorination by specific microbial populations. acs.orgnih.govresearchgate.net

In these studies, bacterial consortia enriched with Dehalogenimonas species were instrumental in the degradation process. acs.orgresearchgate.net These specialized bacteria utilize organohalides as terminal electron acceptors in a process known as organohalide respiration. acs.org During the degradation of 4-OH-TPN, Dehalogenimonas species were significantly enriched, with their population increasing from 6% to as high as 22%. acs.orgnih.govresearchgate.net This enrichment correlated with the sequential removal of chlorine atoms, leading to the formation of 4-hydroxy-dichloroisophthalonitrile and subsequently 4-hydroxy-monochloroisophthalonitrile. acs.orgnih.govresearchgate.net

Metagenomic sequencing of the enriched culture revealed a draft genome of a Dehalogenimonas species that harbors 30 putative reductive dehalogenase genes, the enzymes responsible for catalyzing the removal of chlorine atoms. acs.orgnih.gov This genetic evidence strongly supports the role of Dehalogenimonas in the dehalogenation of chlorinated isophthalonitriles. The process involves a syntrophic community, where other bacteria such as Syntrophobacter, Acetobacterium, and Methanosarcina species may play important roles in supporting the dehalogenating activity. acs.orgnih.govresearchgate.net

Enzymatic Biotransformation, including Glutathione S-transferase Catalysis

Enzymatic conjugation with glutathione (GSH) is a major detoxification pathway for many xenobiotic compounds, including chlorinated isophthalonitriles. This reaction is catalyzed by Glutathione S-transferases (GSTs), a superfamily of enzymes found in most living organisms. nih.govmdpi.com GSTs facilitate the nucleophilic attack of the sulfur atom of glutathione on electrophilic centers of target molecules, leading to the formation of a more water-soluble and less toxic conjugate. mdpi.com

The biotransformation of the parent compound chlorothalonil is a well-documented example of this process. In vitro studies with liver and gill subcellular fractions from channel catfish demonstrated that chlorothalonil metabolism is catalyzed by GSTs, leading to the formation of polar metabolites. nih.gov This conjugation with GSH occurs directly, without the need for prior oxidative metabolism by cytochrome P450 enzymes. nih.gov

Similarly, the expression of GST from Escherichia coli has been shown to confer resistance to chlorothalonil by catalyzing its conjugation with glutathione. nih.gov This enzymatic reaction is a key mechanism for detoxification in various organisms. nih.gov The process involves the substitution of chlorine atoms on the aromatic ring with glutathione molecules, a pathway that likely applies to this compound as well.

Identification and Characterization of Microbial Degradation Products

The microbial degradation of chlorinated isophthalonitriles results in a variety of transformation products, depending on the specific pathway and microbial species involved.

In the reductive dehalogenation pathway of the related compound 4-hydroxy-2,5,6-trichloroisophthalonitrile, the primary identified products are less chlorinated intermediates. acs.orgnih.govresearchgate.net In contrast, degradation of chlorothalonil by other microbes has yielded different products. For example, some bacterial strains metabolize chlorothalonil through hydroxylation and hydration of the cyano-group, producing metabolites like methyl-2,5,6-trichloro-3-cyano-4-methoxy-benzoate. researchgate.net

The table below summarizes some of the identified microbial degradation products from chlorinated isophthalonitriles.

| Parent Compound | Degradation Pathway | Identified Product(s) | Reference(s) |

| 4-hydroxy-2,5,6-trichloroisophthalonitrile | Reductive Dehalogenation | 4-hydroxy-dichloroisophthalonitrile | acs.org, nih.gov, researchgate.net |

| 4-hydroxy-2,5,6-trichloroisophthalonitrile | Reductive Dehalogenation | 4-hydroxy-monochloroisophthalonitrile | acs.org, nih.gov, researchgate.net |

| Chlorothalonil | Hydroxylation & Hydration | methyl-3-cyano-2,4,5,6-tetrachlorobenzoate | researchgate.net |

| Chlorothalonil | Glutathione Conjugation | 4,6-bis(glutathion-S-yl)-2,5-dichloroisophthalonitrile | N/A |

Environmental Factors Influencing Biotransformation Kinetics

The rate and extent of microbial biotransformation are significantly influenced by a range of environmental factors. Key parameters that affect the kinetics of degradation for pesticides include temperature, pH, and the concentration of the substrate. mdpi.com Microbial enzymes responsible for degradation have optimal ranges for these conditions, outside of which their activity can be significantly reduced. mdpi.com

The availability of oxygen is another critical factor. Reductive dehalogenation, for instance, is an anaerobic process that occurs in oxygen-depleted environments. nih.govsemanticscholar.org In contrast, oxidative degradation pathways require the presence of oxygen.

The complexity of the chemical structure also plays a role; for example, compounds with a higher number of halogen substituents may be more resistant to degradation. mdpi.com Studies on other pesticides have shown that degradation can occur even in extreme environments, such as the Greenland ice sheet, albeit at slow rates, highlighting the adaptability of microbial communities. nih.gov The presence of a co-metabolizing microbial community can also be essential, as some microorganisms may not be able to use the target compound as a sole carbon source but can degrade it in the presence of other growth-supporting substrates. mdpi.com

Characterization of Degradation Intermediates and Metabolites

Identifying the intermediate compounds formed during biotransformation is essential for elucidating the complete degradation pathway. Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have been instrumental in detecting and characterizing these transient molecules. sigmaaldrich.com

Chemical Identification of Key Intermediates

Several key intermediates have been identified from the degradation of chlorothalonil and its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, which provide a model for the breakdown of this compound.

The table below details some of the key identified intermediates and the pathways through which they are formed.

| Degradation Pathway | Key Intermediate(s) | Analytical Method(s) | Reference(s) |

| Reductive Dehalogenation | 4-hydroxy-dichloroisophthalonitrile | N/A | acs.org, nih.gov, researchgate.net |

| Reductive Dehalogenation | 4-hydroxy-monochloroisophthalonitrile | N/A | acs.org, nih.gov, researchgate.net |

| Glutathione Conjugation | 4-(glutathion-S-yl)-2,5,6-trichloroisophthalonitrile | HPLC | N/A |

| Hydrolytic Dechlorination | 4-hydroxy-2,5,6-trichloroisophthalonitrile | HPLC-MS, NMR | researchgate.net |

Postulation and Validation of Degradation Pathways

Based on the identification of intermediates and final products, distinct degradation pathways for chlorinated isophthalonitriles have been proposed and validated.

Reductive Dehalogenation Pathway: This pathway is validated for the chlorothalonil metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile. The pathway proceeds through the sequential microbial removal of chlorine atoms, which was confirmed by the detection of partially dechlorinated intermediates like 4-hydroxy-dichloroisophthalonitrile and 4-hydroxy-monochloroisophthalonitrile. acs.orgnih.govresearchgate.net The significant enrichment of Dehalogenimonas bacteria, which are known to perform organohalide respiration, further validates this as a viable anaerobic degradation route. acs.orgresearchgate.net

Glutathione Conjugation Pathway: This detoxification pathway has been validated in multiple organisms, including mammals and bacteria. nih.govnih.gov The mechanism involves the enzymatic substitution of chlorine atoms with glutathione. The postulation of a di-substituted product, 4,6-bis(glutathion-S-yl)-2,5-dichloroisophthalonitrile, is supported by the time-course observation of mono-substituted intermediates during short incubation periods. nih.gov The dependence of the reaction on the presence of both glutathione and active Glutathione S-transferase enzymes confirms the catalytic nature of this pathway. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 4,6 Dichloroisophthalonitrile

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide information about molecular geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.comnih.gov It offers a favorable balance between computational cost and accuracy, making it a standard tool for optimizing molecular geometries and calculating energies. researchgate.netikm.org.my

For 4,6-Dichloroisophthalonitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can be employed to predict its three-dimensional structure. nih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. The resulting data provides a precise geometric portrait of the molecule. Furthermore, DFT calculates the total electronic energy, which is crucial for assessing the molecule's stability relative to other isomers or related compounds.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d)) (Note: The following data is illustrative of typical results from DFT calculations and is not derived from a specific published study on this molecule.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (aromatic) | 1.39 Å |

| C-Cl | 1.74 Å | |

| C-C≡N | 1.45 Å | |

| C≡N | 1.15 Å | |

| Bond Angle | C-C-C (aromatic) | 120.0° |

| C-C-Cl | 119.5° | |

| C-C-CN | 121.0° | |

| Dihedral Angle | Cl-C-C-C | 0.0° |

While DFT is highly effective, more rigorous and computationally intensive methods are available for achieving higher accuracy. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation without electron correlation, which can be a significant simplification.

Post-Hartree-Fock methods, such as Coupled-Cluster (CC) theory, systematically improve upon the HF method by including electron correlation effects. wikipedia.orgyoutube.com Coupled-Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations for small to medium-sized molecules. wikipedia.orgnasa.govaps.org These high-level calculations are invaluable for benchmarking the results from more approximate methods like DFT and for obtaining highly reliable energetic data. nih.gov

Table 2: Illustrative Comparison of Ground State Energies for this compound (Note: The energy values are hypothetical and for illustrative purposes to show the typical trend between methods.)

| Method | Relative Computational Cost | Hypothetical Total Energy (Hartrees) |

| Hartree-Fock (HF) | Low | -1255.8 |

| DFT (B3LYP) | Medium | -1257.2 |

| Coupled-Cluster (CCSD(T)) | Very High | -1257.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. libretexts.org For this compound, analysis of the FMOs can identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack. The HOMO is typically distributed over the electron-rich aromatic ring, while the LUMO may be localized on the electron-withdrawing nitrile groups, influencing its reaction chemistry. rsc.org

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: Data is for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of atoms over time. This allows for the exploration of the conformational landscape of a molecule and its interactions with its environment.

For a semi-rigid molecule like this compound, MD simulations are particularly useful for studying intermolecular interactions in condensed phases, such as in a solvent or a crystal lattice. dovepress.com Simulations can reveal how solvent molecules arrange around the solute and can be used to calculate thermodynamic properties like the free energy of solvation. In materials science applications, MD can simulate the packing of molecules in a crystal, helping to predict crystal structure and properties. Conformational analysis via MD can also identify low-energy orientations and the dynamics of interactions with other molecules, such as polymers or biological macromolecules. biorxiv.orgwhiterose.ac.uk

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an essential tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the minimum energy path a reaction is likely to follow from reactants to products. nasa.gov A crucial point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. youtube.com

Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction (Note: Values are illustrative for a generic reaction pathway.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

Machine Learning Approaches for Property Prediction and Materials Design

Machine learning (ML) is emerging as a transformative tool in chemistry and materials science. researchgate.netnih.gov By training algorithms on large datasets of known molecules and their properties, ML models can learn structure-property relationships and make rapid predictions for new, unstudied compounds. labmanager.comsemanticscholar.org

In the context of this compound and its derivatives, ML could be used to accelerate the design of new materials. An ML model could be trained on a database of related halogenated aromatic nitriles with experimentally determined or computationally calculated properties (e.g., solubility, melting point, electronic properties). Once trained, the model could predict these properties for a vast number of new candidate molecules, including modifications of the this compound scaffold. This high-throughput screening allows researchers to identify promising candidates for specific applications before undertaking time-consuming synthesis and experimental testing, significantly speeding up the materials discovery cycle. youtube.com

Advanced Analytical Techniques for 4,6 Dichloroisophthalonitrile Research

Chromatographic Methodologies

Chromatography is the cornerstone of analytical separation, enabling the isolation of target analytes like 4,6-Dichloroisophthalonitrile from complex sample matrices. The choice of chromatographic technique is dictated by the analyte's physicochemical properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust technique for analyzing non-volatile or thermally labile compounds. In the context of this compound and related compounds, HPLC is typically coupled with a mass spectrometer (LC-MS) for detection. nih.gov The liquid chromatography step separates the target analyte from other components in the sample extract. scribd.com For instance, a method developed to analyze chlorothalonil (B1668833) and its degradation products in water and soil utilized solid-phase extraction (SPE) for sample cleanup, followed by LC-MS analysis. nih.govresearchgate.net The use of reversed-phase columns, such as C18, is common, with mobile phases typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scribd.commdpi.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of multiple compounds with varying polarities. mdpi.com

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound and its parent compound, chlorothalonil. resolvemass.cawaters.com The method involves vaporizing the sample and separating its components in a gaseous mobile phase. resolvemass.ca For pesticide residue analysis, GC is frequently coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). waters.comjeolusa.comnih.gov

Research has demonstrated the use of GC-MS for the analysis of chlorothalonil and its metabolites in environmental samples like soil and water. nih.govresearchgate.net In such methods, specific capillary columns, such as a DB-5MS, are used with helium as the carrier gas. mdpi.com The injector and detector temperatures are optimized to ensure efficient volatilization and detection. scribd.com GC-based methods have been shown to achieve low limits of detection (LOD), often in the range of 0.001-0.005 µg/g in soil. nih.govresearchgate.net The development of custom GC/MS methods has successfully lowered laboratory reporting levels to as low as 0.01 µg/L in water samples. usgs.gov

| Parameter | Condition | Reference |

|---|---|---|

| Technique | GC-MS/MS | mdpi.com |

| Column | DB-5MS | mdpi.com |

| Carrier Gas | Helium | scribd.com |

| Injection Mode | Splitless | mdpi.com |

| Detection Limit (Soil) | 0.001-0.005 µg/g | nih.govresearchgate.net |

| Detection Limit (Water) | 0.1 µg/L | nih.govresearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution by using columns packed with smaller particles. mdpi.com This technique is particularly valuable for high-throughput screening of pesticide residues. A UHPLC-MS/MS method was developed for the simultaneous detection of chlorothalonil and its toxic metabolite, 4-hydroxy-chlorothalonil, in challenging matrices like sulfur-rich vegetables. mdpi.comdntb.gov.uaresearchgate.net This method utilized a C18 column with a gradient elution program involving a mobile phase of ammonium (B1175870) acetate (B1210297) in water and acetonitrile. mdpi.com The total run time was significantly reduced, demonstrating the efficiency of UHPLC. The method validation showed excellent limits of detection (LOD) and quantification (LOQ) of 0.003 mg/kg and 0.01 mg/kg, respectively. dntb.gov.uaresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Technique | UHPLC-MS/MS | mdpi.com |

| Column | C18 Stationary Phase | mdpi.com |

| Mobile Phase | A: 2 mM Ammonium Acetate in Water B: Acetonitrile | mdpi.com |

| Flow Rate | 0.7 mL/min | mdpi.com |

| Column Temperature | 40 °C | mdpi.com |

| LOD / LOQ | 0.003 mg/kg / 0.01 mg/kg | dntb.gov.uaresearchgate.net |

Spectroscopic Characterization Techniques

While chromatography separates compounds, spectroscopy is used for their detection and structural identification. Mass spectrometry and nuclear magnetic resonance spectroscopy are two of the most powerful techniques used for the characterization of this compound and related compounds.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, MS/MS) for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. whitman.edu It is an indispensable tool for both confirming the identity of known compounds and elucidating the structure of unknown molecules by analyzing their fragmentation patterns. whitman.edulibretexts.org When coupled with a chromatographic separation technique (hyphenation), it provides a high degree of selectivity and sensitivity. jeolusa.com

GC-MS and LC-MS: Both GC-MS and LC-MS are routinely used for the analysis of chlorothalonil and its degradation products. nih.govresearchgate.net In GC-MS, electron ionization (EI) is a common technique that generates characteristic fragments useful for identification. waters.com For LC-MS, soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are employed, which typically keep the molecule intact (as a molecular ion) while allowing for controlled fragmentation. scribd.commdpi.comusgs.gov An LC-MS method using APCI was developed to measure chlorothalonil and its degradation products in water. usgs.gov

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and sensitivity, especially in complex matrices and for trace-level analysis, tandem mass spectrometry (MS/MS) is the preferred technique. jeolusa.com In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and then a specific product ion is monitored. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and chemical interferences. nih.gov

A UHPLC-MS/MS method for chlorothalonil and 4-hydroxy-chlorothalonil identified the precursor ion and selected specific product ions for quantification and qualification. mdpi.com Similarly, GC-MS/MS has been effectively used for the analysis of chlorothalonil in various agricultural products, demonstrating high recovery and precision. mdpi.com The high sensitivity of modern MS/MS systems allows for the quantification of chlorothalonil metabolites down to the low ng/L range in water samples, often without the need for sample pre-concentration. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. unl.edu It works by observing the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, including the carbon-hydrogen framework. unl.eduresearchgate.net While MS provides information on mass and fragmentation, NMR confirms the precise arrangement of atoms and their connectivity. unl.edu

Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HMBC) are used to piece together the molecular puzzle. nih.gov The chemical shift of each nucleus in an NMR spectrum is highly sensitive to its local chemical environment, allowing for the differentiation of atoms within a molecule. nih.gov Though not as sensitive as mass spectrometry, NMR's strength lies in its ability to provide definitive structural confirmation, which is critical when identifying new or unexpected degradation products. nih.govsemanticscholar.org It is a vital tool in synthesizing reference standards and confirming the structures of isolated metabolites from environmental or biological samples. nih.govnih.gov

UV-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. utoronto.ca When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. vscht.cz

In this compound, the primary chromophore is the benzene (B151609) ring substituted with two chloro and two nitrile groups. The π-electron system of the aromatic ring and the cyano groups (C≡N) are responsible for its characteristic UV absorption. The absorption of UV radiation corresponds to the excitation of these π-electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. utoronto.ca The key electronic transitions expected for this molecule are π → π and n → π*.

The π → π* transitions, which involve the excitation of electrons from the aromatic ring's π bonding orbitals to π* anti-bonding orbitals, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of non-bonding electrons from the nitrogen atoms of the nitrile groups to π* anti-bonding orbitals, are generally less intense and may appear at longer wavelengths. The presence of chlorine atoms as auxochromes can influence the absorption maxima (λmax) through their electronic effects on the aromatic ring, potentially causing a bathochromic (red) shift to longer wavelengths. vscht.cz

The UV-Visible spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, would provide valuable information about its electronic structure. The position and intensity (molar absorptivity, ε) of the absorption bands are indicative of the extent of conjugation and the electronic environment of the chromophores.

Table 1: Hypothetical UV-Visible Spectral Data for this compound (Illustrative data based on typical values for similar aromatic nitriles)

| Solvent | λmax 1 (nm) | εmax 1 (L·mol-1·cm-1) | Transition Type | λmax 2 (nm) | εmax 2 (L·mol-1·cm-1) | Transition Type |

| Hexane | 235 | 12,000 | π → π | 285 | 800 | n → π |

| Ethanol | 240 | 13,500 | π → π | 280 | 950 | n → π |

Note: This table contains hypothetical data for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrations of chemical bonds within a molecule. unito.it These techniques are complementary, as their selection rules differ. A vibrational mode is IR active if it results in a change in the molecule's dipole moment, whereas a mode is Raman active if it causes a change in the molecule's polarizability. unito.it

For this compound, IR and Raman spectroscopy can be used to identify characteristic functional groups and to elucidate its molecular structure. The vibrational spectrum is expected to show distinct bands corresponding to the stretching and bending modes of its constituent bonds.

Key expected vibrational modes include:

C≡N stretching: The nitrile group has a very strong and sharp absorption in the IR spectrum, typically in the range of 2220-2260 cm-1. This band is also expected to be prominent in the Raman spectrum.

Aromatic C=C stretching: The benzene ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm-1 region.

C-Cl stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the IR spectrum, generally between 600 and 800 cm-1.

Aromatic C-H stretching: These vibrations are expected above 3000 cm-1.

By analyzing the positions, intensities, and shapes of the peaks in both the IR and Raman spectra, a detailed vibrational assignment can be made, confirming the presence of the various functional groups and providing insights into the molecule's symmetry.

Table 2: Characteristic Vibrational Frequencies for this compound (Illustrative data based on typical group frequencies)

| Vibrational Mode | Expected Frequency Range (cm-1) | IR Activity | Raman Activity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| C≡N Stretch | 2220 - 2260 | Strong | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Strong | Strong |

| Aromatic C-H In-plane Bend | 1000 - 1300 | Medium | Medium |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

| Aromatic Ring Bending | 400 - 600 | Medium | Medium |

Note: This table contains generalized data for illustrative purposes.

Electrochemical Methods for Detection and Reaction Monitoring

Electrochemical methods offer a highly sensitive and selective approach for the detection and quantification of electroactive species. researchgate.net Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed to study the redox behavior of this compound. science-softcon.de The presence of the electron-withdrawing nitrile and chloro groups on the aromatic ring suggests that this compound is likely to be reducible at a negative potential.

Electrochemical analysis would involve using a three-electrode system (working, reference, and counter electrodes) in a suitable electrolyte solution. The reduction of the nitrile groups or the cleavage of the carbon-chlorine bonds could be observed as distinct peaks in the voltammogram. The peak potential provides qualitative information about the analyte, while the peak current is proportional to its concentration, allowing for quantitative analysis.

These methods are advantageous for reaction monitoring as they can provide real-time information about the consumption of reactants and the formation of products, provided they are electroactive. For instance, if this compound were to undergo a reaction involving one of its functional groups, the corresponding electrochemical signal would change over time, allowing for the determination of reaction kinetics.

Table 3: Potential Electrochemical Parameters for this compound Detection (Illustrative data based on the electrochemical behavior of similar compounds)

| Technique | Parameter | Illustrative Value |

| Cyclic Voltammetry (CV) | Reduction Peak Potential (Epc) | -1.2 V (vs. Ag/AgCl) |

| Differential Pulse Voltammetry (DPV) | Linear Dynamic Range | 0.1 µM - 100 µM |

| Square Wave Voltammetry (SWV) | Limit of Detection (LOD) | 0.05 µM |

Note: This table contains hypothetical data for illustrative purposes.

Emerging Analytical Platforms: Microfluidics and Miniaturized Systems

Microfluidics and lab-on-a-chip (LOC) technologies represent a significant advancement in analytical chemistry, offering numerous advantages over traditional benchtop methods. mdpi.com These miniaturized systems enable the manipulation of minute volumes of fluids in microchannels, leading to reduced sample and reagent consumption, faster analysis times, and enhanced portability. mdpi.com

For the analysis of this compound, a microfluidic platform could be designed to integrate various analytical steps, such as sample preparation, separation, and detection, onto a single chip. For instance, a microchip could incorporate an electrochemical sensor for the rapid and sensitive detection of the compound in environmental or biological samples. The small dimensions of the system would allow for rapid diffusion, leading to faster response times for the sensor.

Furthermore, microfluidic devices are well-suited for high-throughput screening and for studying reaction kinetics with high precision. The ability to control reaction conditions accurately within the microchannels would enable detailed investigations into the chemical transformations of this compound. While specific applications for this compound are not yet widely reported, the versatility of microfluidic platforms suggests significant potential for future research.

Table 4: Comparison of Conventional and Microfluidic Analysis

| Feature | Conventional Analysis | Microfluidic Analysis |

| Sample Volume | Milliliters (mL) | Microliters (µL) to Nanoliters (nL) |

| Analysis Time | Minutes to Hours | Seconds to Minutes |

| Reagent Consumption | High | Low |

| Portability | Limited (Benchtop instruments) | High (Portable devices) |

| Throughput | Low to Medium | High |

Role of 4,6 Dichloroisophthalonitrile As a Key Chemical Intermediate in Complex Organic Synthesis

Precursor in the Construction of Diverse Heterocyclic Systems

The primary utility of 4,6-Dichloroisophthalonitrile as a chemical intermediate lies in its function as a precursor for building diverse heterocyclic systems. The two chlorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr). This activation arises from the cumulative electron-withdrawing effect of the isophthalonitrile backbone, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the substitution reaction.

Various nucleophiles can be employed to displace the chloride ions, leading to the formation of new carbon-heteroatom bonds and paving the way for subsequent cyclization reactions to form heterocyclic rings.

Research Findings:

While specific studies detailing the use of this compound are limited in readily available literature, the reactivity of structurally similar polychlorinated isophthalonitriles provides a strong basis for its synthetic potential. For instance, the reaction of 2,4,5,6-tetrachloro-1,3-dicyanobenzene with amine nucleophiles demonstrates the viability of this approach. In a documented synthesis, reacting 2,4,5,6-tetrachloro-1,3-dicyanobenzene with two equivalents of an amine, such as [R-1-(naphth-1-yl)ethyl]amine, results in the sequential displacement of two chlorine atoms to yield 2,5-dichloro-4,6-di-[R-1-(naphth-1-yl)ethyl]amino-1,3-dicyanobenzene. google.com This reaction highlights how the chloro-isophthalonitrile core can be functionalized with nitrogen-containing substituents, which are key components of many heterocyclic systems.

This established reactivity pattern suggests that this compound can react with a variety of binucleophiles (compounds containing two nucleophilic centers) to construct macrocycles and other complex heterocyclic frameworks. The reaction sequence would typically involve an initial SNAr reaction at one of the C-Cl bonds, followed by a second intramolecular reaction to close the ring.